Ethene;ethenyl acetate
CAS No.: 104912-80-3
Cat. No.: VC20743698
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104912-80-3 |
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Molecular Formula | C6H10O2 |
Molecular Weight | 114.14 g/mol |
IUPAC Name | ethene;ethenyl acetate |
Standard InChI | InChI=1S/C4H6O2.C2H4/c1-3-6-4(2)5;1-2/h3H,1H2,2H3;1-2H2 |
Standard InChI Key | HDERJYVLTPVNRI-UHFFFAOYSA-N |
SMILES | CC(=O)OC=C.C=C |
Canonical SMILES | CC(=O)OC=C.C=C |
Chemical Identity and Structure
Ethene;ethenyl acetate refers to a copolymer formed from ethylene (C₂H₄) and vinyl acetate (CH₃CO₂CH=CH₂) monomers. The compound exists in multiple variations depending on the ratio of its constituent components, resulting in different CAS registry numbers and physical properties.
The compound's core structure includes ethylene segments alternating with vinyl acetate units distributed throughout the polymer chain. The precise arrangement of these segments significantly influences the material's properties and applications.
Chemical Identifiers
The primary chemical identifiers of Ethene;ethenyl acetate vary based on specific formulations:
Parameter | Value | Source |
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CAS Registry Number | 63330-34-7 | |
Molecular Formula | C₁₈H₃₂O₄ | |
Molecular Weight | 312.44400 g/mol | |
Exact Mass | 312.23000 | |
Alternate Name | Ethene,ethenyl acetate,ethenyl 8-methylnonanoate |
It's important to note that vinyl acetate itself (a key component of the copolymer) has the molecular formula C₄H₆O₂ with a molecular weight of 86.0892 g/mol and CAS Registry Number 108-05-4 .
Structural Characteristics
The structure of Ethene;ethenyl acetate copolymers can vary significantly based on the vinyl acetate content. Generally, these copolymers can be categorized into three distinct types:
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Low vinyl acetate content (up to 4%): Exhibits properties similar to low-density polyethylene but with enhanced gloss, softness, and flexibility.
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Medium vinyl acetate content (4-30%): Demonstrates thermoplastic elastomer characteristics with good low-temperature properties and toughness.
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High vinyl acetate content (>60%): Behaves similarly to ethylene-vinyl acetate rubber with distinctive elastomeric properties .
The molecular structure features a carbon backbone with periodic acetate side groups attached at vinyl acetate incorporation points. This arrangement creates a semi-crystalline structure with amorphous regions that contribute to the material's unique physical properties.
Physical and Chemical Properties
Ethene;ethenyl acetate demonstrates a range of physical and chemical properties that make it suitable for various applications. These properties can be modified by adjusting the vinyl acetate content within the copolymer.
General Physical Properties
The physical properties of Ethene;ethenyl acetate and its components include:
Polymer Characteristics
As a copolymer, Ethene;ethenyl acetate exhibits properties that distinguish it from its constituent monomers:
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Elasticity: The material demonstrates rubber-like softness and flexibility.
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Optical Properties: Good clarity and gloss, particularly in formulations with higher vinyl acetate content.
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Thermal Properties: Excellent low-temperature toughness and resistance.
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Stress Resistance: Notable stress-crack resistance compared to standard polyethylene.
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Environmental Resistance: Good resistance to UV radiation.
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Waterproof Properties: Effective waterproofing capabilities, making it suitable for sealants and adhesives .
The copolymer's properties can be customized by adjusting the ratio of ethylene to vinyl acetate, enabling manufacturers to create materials with specific characteristics for targeted applications.
Preparation Methods
The synthesis of Ethene;ethenyl acetate involves several established industrial processes. The preparation begins with the individual components before proceeding to copolymerization.
Vinyl Acetate Monomer Preparation
Before copolymerization, vinyl acetate (ethenyl acetate) must be prepared. The modern industrial method involves the reaction of ethylene and acetic acid with oxygen using a palladium catalyst:
2C₂H₄ + 2CH₃CO₂H + O₂ → 2CH₃CO₂CHCH₂ + 2H₂O
This method has largely replaced the older process involving the addition of acetic acid to acetylene. An alternative route still used for approximately one-third of global production involves hydroesterification:
Copolymerization Process
The copolymerization of ethylene and vinyl acetate typically follows these steps:
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Monomer Preparation: Purification of ethylene and vinyl acetate monomers to remove impurities.
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Polymerization: Combination of monomers under controlled conditions with appropriate catalysts.
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Oxidation: In some formulations, the polymer undergoes a subsequent oxidation process to achieve specific properties.
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Processing: The resulting polymer is processed into its final form (pellets, sheets, etc.).
The polymerization reaction is generally conducted under high pressure (1000-3000 atm) at temperatures between 100-300°C with free-radical initiators. The process can be carried out in bulk, solution, or emulsion polymerization formats, depending on the desired properties of the final product.
Chemical Reactions
Ethene;ethenyl acetate undergoes various chemical reactions that influence its properties and applications.
Oxidation Reactions
The copolymer can be further oxidized to modify its properties, particularly to introduce additional functional groups. Oxidation typically occurs at the tertiary carbon atoms or at the acetate groups, resulting in:
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Increased polarity
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Enhanced adhesion properties
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Modified thermal stability
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Changed solubility characteristics
Reduction Reactions
Reduction reactions can alter the polymer's functional groups, particularly the acetate components. These reactions may involve:
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Conversion of acetate groups to alcohols
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Modification of the carbon backbone structure
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Alteration of crystallinity and mechanical properties
Substitution Reactions
Substitution reactions allow for the replacement of specific functional groups, offering pathways to create derivative materials with unique properties. Common substitution reactions include:
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Hydrolysis of acetate groups
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Introduction of alternative side chains
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Grafting of functional molecules onto the polymer backbone
The reactivity of Ethene;ethenyl acetate is influenced by the vinyl acetate content, with higher acetate concentrations generally resulting in greater chemical reactivity.
Applications and Uses
Ethene;ethenyl acetate finds extensive applications across multiple industries due to its versatile properties.
Medical Applications
In the medical field, Ethene;ethenyl acetate serves various purposes:
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Drug Delivery Systems: The copolymer creates encapsulation matrices for controlled drug release.
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Tissue Engineering: Provides scaffolding materials for cell growth with controlled degradation rates.
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Medical Devices: Components in various medical devices requiring flexibility and biocompatibility.
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Wound Dressings: Waterproof and breathable layers in advanced wound care products .
Industrial Applications
The industrial sector utilizes Ethene;ethenyl acetate extensively:
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Adhesives: Hot-melt adhesives, particularly formulations with approximately 11% vinyl acetate content.
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Film Production: Flexible, clear films with good moisture resistance.
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Wire and Cable Coatings: Insulation materials with good electrical properties.
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Packaging: Flexible packaging materials with good sealing properties.
Agricultural Applications
In agriculture, Ethene;ethenyl acetate serves several purposes:
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Seed Coating: Protective coatings for seeds to improve handling and germination.
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Fertilizer Encapsulation: Controlled-release fertilizers with polymer coatings.
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Agricultural Films: Greenhouse covers and mulch films with tailored light transmission and durability.
Construction and Building Materials
The construction industry employs Ethene;ethenyl acetate in:
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Sealants: Weather-resistant sealants for windows and joints.
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Roofing Materials: Flexible membranes and underlayments.
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Flooring: Underlayment materials and foam padding.
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Insulation: Flexible foam insulation products.
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